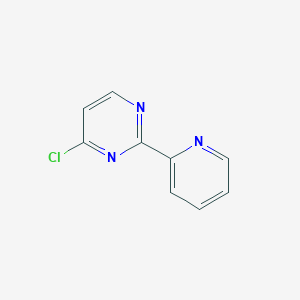

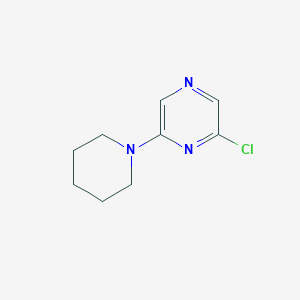

2-Chloro-6-piperidin-1-yl-pyrazine

Overview

Description

2-Chloro-6-piperidin-1-yl-pyrazine is a chemical compound with the CAS Number: 343856-62-2. It has a molecular weight of 197.67 . The IUPAC name for this compound is 2-chloro-6-(1-piperidinyl)pyrazine .

Molecular Structure Analysis

The molecular formula of 2-Chloro-6-piperidin-1-yl-pyrazine is C9H12ClN3 . The InChI code for this compound is 1S/C9H12ClN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2 .Physical And Chemical Properties Analysis

2-Chloro-6-piperidin-1-yl-pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Pharmacology

In pharmacology, 2-Chloro-6-piperidin-1-yl-pyrazine is explored for its potential as a building block in the synthesis of various pharmacologically active compounds. Its structure allows for the introduction of additional functional groups that can lead to the development of new drugs with potential therapeutic applications .

Material Science

The compound’s stability and reactivity make it a candidate for creating novel materials. In material science, it could be used to synthesize polymers or coatings with specific properties, such as increased resistance to degradation or improved thermal stability .

Chemical Synthesis

2-Chloro-6-piperidin-1-yl-pyrazine: serves as an intermediate in chemical synthesis. It can be used to prepare more complex chemical structures that are relevant in the development of new synthetic methodologies or in the production of fine chemicals .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis or mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures .

Life Sciences

In life sciences, 2-Chloro-6-piperidin-1-yl-pyrazine might be used in proteomics research. It could play a role in the study of protein interactions and functions, contributing to the understanding of biological processes at the molecular level .

Biochemistry

The compound’s role in biochemistry could involve the study of enzyme-catalyzed reactions where it acts as a substrate or inhibitor. This can provide insights into enzyme mechanisms and aid in the design of enzyme-based sensors or assays .

Neurochemistry

Given its piperidine moiety, 2-Chloro-6-piperidin-1-yl-pyrazine may be investigated for its interaction with neurotransmitter systems. It could be valuable in research related to neurological disorders and the development of neuropharmaceuticals .

Environmental Chemistry

In environmental chemistry, this compound could be studied for its behavior and breakdown in environmental systems. Understanding its degradation pathways can inform the assessment of its environmental impact and guide the development of safer chemicals .

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name |

2-chloro-6-piperidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEYFRURKBQSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510223 | |

| Record name | 2-Chloro-6-(piperidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-piperidin-1-yl-pyrazine | |

CAS RN |

343856-62-2 | |

| Record name | 2-Chloro-6-(piperidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)

![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)